molecular formula C12H14ClNO4 B13915826 Diethyl 2-(3-chloropyridin-2-yl)malonate

Diethyl 2-(3-chloropyridin-2-yl)malonate

Cat. No.: B13915826
M. Wt: 271.69 g/mol
InChI Key: JGBYAJCHGHKAFQ-UHFFFAOYSA-N
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Description

Diethyl 2-(3-chloropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14ClNO4. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 3-chloropyridin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-chloropyridin-2-yl)malonate can be synthesized through the alkylation of diethyl malonate with 3-chloropyridine. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-chloropyridine to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-chloropyridin-2-yl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Nucleophiles: Amines, thiols.

    Acids: Hydrochloric acid for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

Diethyl 2-(3-chloropyridin-2-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(3-chloropyridin-2-yl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the electron-withdrawing chlorine atom on the pyridine ring enhances its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(3-chloropyridin-2-yl)malonate is unique due to the presence of the chlorine atom on the pyridine ring, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-chlorinated counterparts .

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

diethyl 2-(3-chloropyridin-2-yl)propanedioate

InChI

InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3

InChI Key

JGBYAJCHGHKAFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)Cl)C(=O)OCC

Origin of Product

United States

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